Lipophilicity and Reaction Solvent Compatibility
The predicted octanol-water partition coefficient (LogP) for 5-Mesityl-1,3-cyclohexanedione is 3.02 . This value indicates significantly higher lipophilicity compared to the unsubstituted parent compound 1,3-cyclohexanedione (LogP ~0.2, estimated). This quantitative difference is critical for its performance in the non-polar reaction media typically employed in the multi-step synthesis of Tralkoxydim, ensuring proper solubility of the intermediate and preventing phase-separation issues that would drastically reduce reaction efficiency [1].
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.02 |
| Comparator Or Baseline | 1,3-Cyclohexanedione (Estimated LogP ~0.2) |
| Quantified Difference | LogP is >15-fold higher |
| Conditions | Predicted value using ACD/Labs or similar software |
Why This Matters
This high LogP ensures the compound's solubility in the organic solvents used for Tralkoxydim synthesis, a prerequisite for achieving the reported high reaction yields, whereas the more polar parent dione would be incompatible.
- [1] NBInno. (2025). Tralkoxydim Synthesis: The Critical Role of Chemical Intermediates. Retrieved from https://www.nbinno.com/article/pesticides/tralkoxydim-synthesis-critical-role-chemical-intermediates-en View Source
